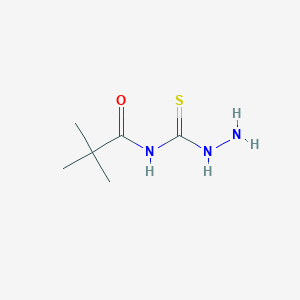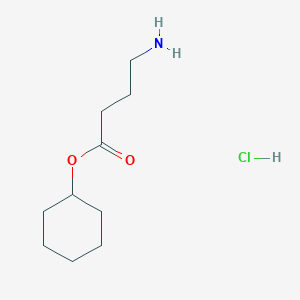
4-Aminobutyric acid cyclohexyl ester hydrochloride
Overview
Description
4-Aminobutyric acid cyclohexyl ester hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 and a molar mass of 221.72 g/mol . . This compound is of interest due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminobutyric acid cyclohexyl ester hydrochloride typically involves the esterification of 4-aminobutyric acid with cyclohexanol in the presence of a suitable catalyst and under acidic conditions. The reaction can be represented as follows:
4-Aminobutyric acid+CyclohexanolAcid catalyst4-Aminobutyric acid cyclohexyl ester+Water
The esterification reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 4-Aminobutyric acid cyclohexyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-aminobutyric acid and cyclohexanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed:
Hydrolysis: 4-Aminobutyric acid and cyclohexanol.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: 4-Aminobutyric acid cyclohexyl ester hydrochloride is used as a reference standard in analytical chemistry for the identification and quantification of related compounds .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a chemical intermediate in the synthesis of other pharmacologically active compounds .
Mechanism of Action
The mechanism of action of 4-aminobutyric acid cyclohexyl ester hydrochloride involves its interaction with GABA receptors in the central nervous system. As an analogue of GABA, it can bind to GABA receptors and modulate their activity, leading to inhibitory effects on neurotransmission. This modulation can result in muscle relaxation and reduced spasticity, making it useful in certain medical conditions.
Comparison with Similar Compounds
4-Aminobutyric acid methyl ester hydrochloride: Another ester derivative of 4-aminobutyric acid, but with a methyl group instead of a cyclohexyl group.
4-Aminobutyric acid ethyl ester hydrochloride: Similar to the methyl ester but with an ethyl group.
Baclofen: A well-known GABA analogue used as a muscle relaxant and antispastic agent.
Uniqueness: 4-Aminobutyric acid cyclohexyl ester hydrochloride is unique due to its cyclohexyl ester group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other GABA analogues. This uniqueness can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to distinct therapeutic effects.
Properties
IUPAC Name |
cyclohexyl 4-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-8-4-7-10(12)13-9-5-2-1-3-6-9;/h9H,1-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRJHXALKPNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
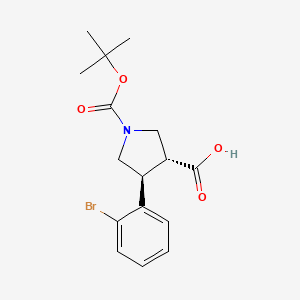

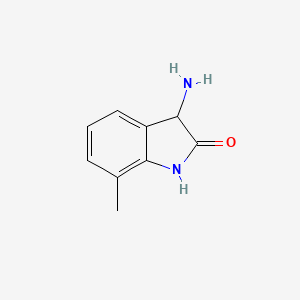
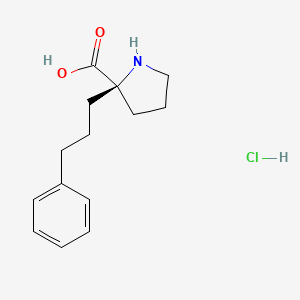






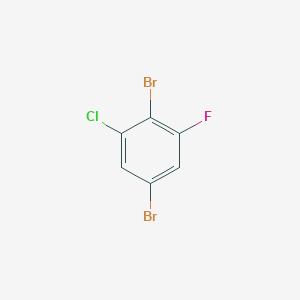
![2-[4-Nitro-2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1388221.png)

